molecular formula C11H11N3O2 B2658816 N-allyl-N'-(1,3-benzoxazol-6-yl)urea CAS No. 860785-09-7

N-allyl-N'-(1,3-benzoxazol-6-yl)urea

Cat. No.: B2658816
CAS No.: 860785-09-7
M. Wt: 217.228
InChI Key: DCQRSXQABSMAOH-UHFFFAOYSA-N
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Description

N-allyl-N'-(1,3-benzoxazol-6-yl)urea is a synthetic urea derivative featuring a benzoxazole heterocycle and an allyl substituent. Urea moieties are known for their role in intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1,3-benzoxazol-6-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-5-12-11(15)14-8-3-4-9-10(6-8)16-7-13-9/h2-4,6-7H,1,5H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRSXQABSMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(1,3-benzoxazol-6-yl)urea typically involves the reaction of 1,3-benzoxazole-6-amine with allyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-(1,3-benzoxazol-6-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(1,3-benzoxazol-6-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-N’-(1,3-benzoxazol-6-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-N’-(1,3-benzoxazol-6-yl)urea involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The allyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-allyl-N'-(1,3-benzoxazol-6-yl)urea with structurally related compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Functional Groups
This compound (Target) C₁₁H₁₁N₃O₂ 217.23 Benzoxazole Allyl, 6-position benzoxazole Urea
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 292.77 Benzodithiazine Chloro, methyl Hydrazine, sulfone
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Benzofuran Phenylmethoxy, dihydro Hydroxyurea
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea C₁₆H₁₃F₃N₄O₂S 382.36 Benzothiazole Trifluoromethyl, methoxyphenyl Urea

Key Observations :

  • Heterocyclic Core : The benzoxazole in the target compound differs from benzodithiazine (sulfur and nitrogen), benzofuran (oxygen only), and benzothiazole (sulfur and nitrogen) in electronic properties and hydrogen-bonding capacity .
  • Substituent Effects: The allyl group in the target compound may enhance reactivity compared to methyl or methoxy groups in analogs.
  • Functional Groups : Urea in the target and supports hydrogen bonding, whereas hydrazine in and hydroxyurea in offer distinct redox and chelation properties .

Biological Activity

N-allyl-N'-(1,3-benzoxazol-6-yl)urea is a derivative of benzoxazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with an allyl group and a urea moiety. The structural formula can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Inhibition of sEH can lead to decreased levels of inflammatory mediators, making this compound a candidate for treating inflammatory diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies primarily focus on its anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity : The compound demonstrated significant inhibition of sEH with IC50 values ranging from 0.39 to 570 nM, depending on structural variations in related benzoxazole derivatives .
  • Antimicrobial Activity : The antimicrobial efficacy was assessed against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were recorded, indicating varying degrees of antibacterial activity among different derivatives .

Table 1: In Vitro Biological Activities of this compound Derivatives

CompoundActivity TypeTarget OrganismIC50/MIC (μM)
This compoundsEH InhibitionHuman Recombinant sEH0.39 - 570
This compoundAntimicrobialBacillus subtilis10 - 100
This compoundAntimicrobialEscherichia coli20 - 200

Case Study 1: Anti-inflammatory Effects

In a recent study, this compound was tested for its anti-inflammatory effects in a murine model. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results revealed that modifications to the benzoxazole ring could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold.

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